N-(4-chlorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC20049850
Molecular Formula: C20H17ClN4
Molecular Weight: 348.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17ClN4 |
|---|---|
| Molecular Weight | 348.8 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C20H17ClN4/c1-13-12-18(23-17-10-8-16(21)9-11-17)25-20(22-13)14(2)19(24-25)15-6-4-3-5-7-15/h3-12,23H,1-2H3 |
| Standard InChI Key | ASLHAWNPOBLVQH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4)C |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Effects
The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key substituents include:
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A 4-chlorophenyl group at the N-7 position, contributing electron-withdrawing effects.
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Methyl groups at the C-3 and C-5 positions, enhancing steric bulk and lipophilicity.
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A phenyl group at the C-2 position, stabilizing the core through π-π interactions.
The chlorophenyl moiety significantly influences electronic distribution, potentially modulating binding affinity in biological targets.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.83 g/mol |
| LogP (Calculated) | 5.15 |
| Polar Surface Area | 29.77 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Synthetic Methodologies and Optimization
Core Formation via Condensation Reactions
A validated synthetic route involves the condensation of 5-aminopyrazoles with 1,3-diketones or β-ketoesters in acetic acid catalyzed by . For example, reacting 3,5-dimethyl-1-phenylpyrazole-4-carbohydrazide with 4-chlorobenzaldehyde under reflux yields the target compound. Key reaction parameters include:
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Solvent: Acetic acid facilitates protonation and cyclization.
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Catalyst: enhances electrophilicity of carbonyl groups.
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Temperature: Reflux conditions (110–120°C) drive dehydration and aromatization.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to improve yield (reported up to 95%) and reduce waste . Green chemistry principles, such as substituting toluene with cyclopentyl methyl ether, minimize environmental impact without compromising efficiency.
Biological Activities and Mechanistic Insights
Anticancer Activity
Mechanistic studies indicate:
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Cell Cycle Arrest: Induction of G1/S phase arrest in HeLa cells at 10 µM .
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Apoptosis: Upregulation of caspase-3/7 activity by 3-fold compared to controls.
Chemical Reactivity and Derivative Formation
Electrophilic Substitution
The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) with amines or thiols. For example, treatment with morpholine in DMF at 80°C replaces chlorine with a morpholino group, yielding derivatives with improved solubility .
Oxidation and Reduction
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Oxidation: Using in acidic conditions introduces ketone groups at C-5, altering electronic properties.
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Reduction: reduces the pyrimidine ring to dihydropyrimidine, enhancing conformational flexibility.
Table 2: Representative Reactions and Products
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